molecular formula C15H12N4O3S B11288894 N-Benzo[1,3]dioxol-5-yl-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-acetamide

N-Benzo[1,3]dioxol-5-yl-2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-acetamide

Cat. No.: B11288894
M. Wt: 328.3 g/mol
InChI Key: LNWMFFCGLQMEAZ-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzodioxole ring fused with an imidazo[4,5-b]pyridine moiety, connected via a sulfanylacetyl linkage. The presence of these functional groups endows the compound with significant biological and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Imidazo[4,5-b]pyridine Moiety: This can be achieved through the cyclization of appropriate pyridine derivatives with formamide and sulfur sources.

    Coupling Reaction: The final step involves the coupling of the benzodioxole intermediate with the imidazo[4,5-b]pyridine derivative using a sulfanylacetyl linker under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the imidazo[4,5-b]pyridine moiety.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, especially in the presence of strong nucleophiles like alkoxides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkoxides, amines, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazo[4,5-b]pyridine derivatives.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other proteins involved in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by binding to their ATP-binding sites, preventing phosphorylation events crucial for cell signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)methyl-3-{3-[4-methoxyphenyl)methyl]-3H-imidazo[4,5-b]pyridin-2-yl}propanamide
  • 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
  • (2Z)-3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDE stands out due to its unique combination of a benzodioxole ring and an imidazo[4,5-b]pyridine moiety, connected via a sulfanylacetyl linker. This structural arrangement provides the compound with distinct chemical reactivity and biological activity, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C15H12N4O3S

Molecular Weight

328.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide

InChI

InChI=1S/C15H12N4O3S/c20-13(17-9-3-4-11-12(6-9)22-8-21-11)7-23-15-18-10-2-1-5-16-14(10)19-15/h1-6H,7-8H2,(H,17,20)(H,16,18,19)

InChI Key

LNWMFFCGLQMEAZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=C(N3)C=CC=N4

solubility

>49.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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